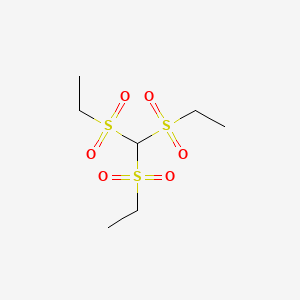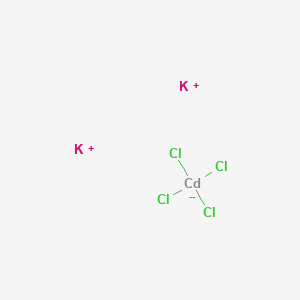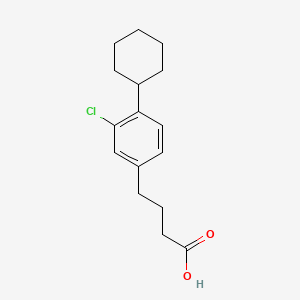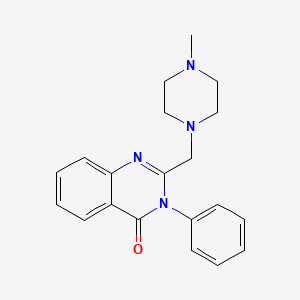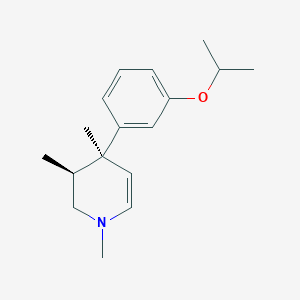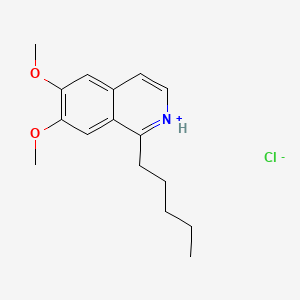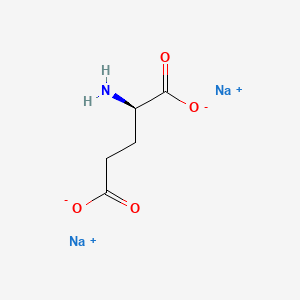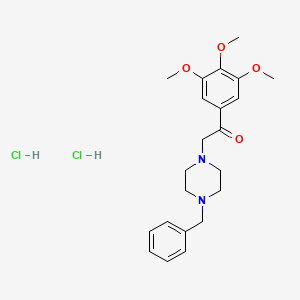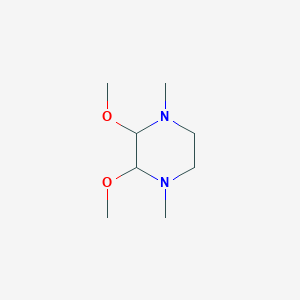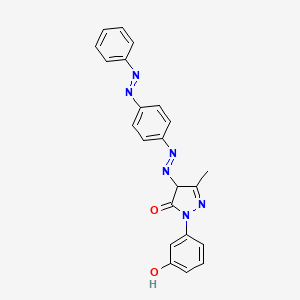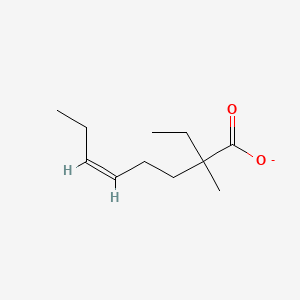![molecular formula C7H12O B13733012 2-Methyl-7-oxabicyclo[2.2.1]heptane CAS No. 16325-23-8](/img/structure/B13733012.png)
2-Methyl-7-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-oxabicyclo[2.2.1]heptane, also known as 2-methyl-7-oxanorbornane, is a bicyclic ether with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives . The reaction conditions often include the use of a solvent such as toluene, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and subsequent cyclization . This method allows for large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the ether ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the bridgehead positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to open the ether ring.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-7-oxabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound’s rigid structure allows it to fit into specific enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its activity .
Comparaison Avec Des Composés Similaires
2-Methyl-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: The parent compound without the methyl group, which has similar but less pronounced chemical properties.
1,4-Epoxycyclohexane: Another cyclic ether with a similar structure but different reactivity due to the absence of the bicyclic framework.
7-Oxabicyclo[2.2.1]heptene: A related compound with a double bond, which exhibits different chemical behavior and reactivity.
The uniqueness of this compound lies in its methyl substitution, which imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
16325-23-8 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-methyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H12O/c1-5-4-6-2-3-7(5)8-6/h5-7H,2-4H2,1H3 |
Clé InChI |
YSPMLGNTRGMJLE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


